molecular formula C7H12F3NO4 B6222187 1-[(1R)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid CAS No. 2757961-65-0

1-[(1R)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid

Cat. No. B6222187
CAS RN: 2757961-65-0
M. Wt: 231.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1R)-1-Amino-2-hydroxyethyl]cyclopropan-1-ol, Trifluoroacetic Acid (TFAA) is a compound that has been studied for its potential applications in a variety of scientific fields. TFAA is a cyclopropyl amine with a trifluoroacetic acid side chain. It has been found to have a wide range of biological activities such as antimicrobial, antifungal, and anti-inflammatory effects. Additionally, TFAA has been studied for its potential applications in drug delivery, drug targeting, and drug metabolism.

Scientific Research Applications

1-[(1R)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid has been studied for its potential applications in a variety of scientific fields. It has been found to have antimicrobial, antifungal, and anti-inflammatory effects. Additionally, 1-[(1R)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid has been studied for its potential applications in drug delivery, drug targeting, and drug metabolism. It has been used in the synthesis of a variety of compounds, including peptides, proteins, and nucleic acids. Additionally, 1-[(1R)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid has been used to study the effects of fatty acids on cell membrane stability.

Mechanism of Action

The exact mechanism of action of 1-[(1R)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid is not fully understood. However, it is believed that 1-[(1R)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid binds to the cell membrane and disrupts its integrity. This disruption of the cell membrane can lead to a decrease in cell viability and death. Additionally, 1-[(1R)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid has been found to inhibit the production of pro-inflammatory cytokines, which may be responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects
1-[(1R)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid has been found to have a variety of biochemical and physiological effects. It has been found to be an effective antimicrobial, antifungal, and anti-inflammatory agent. Additionally, 1-[(1R)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid has been found to inhibit the production of pro-inflammatory cytokines, which may be responsible for its anti-inflammatory effects. Additionally, 1-[(1R)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid has been found to be an effective drug delivery agent, as it can be used to target specific cells and tissues.

Advantages and Limitations for Lab Experiments

1-[(1R)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 1-[(1R)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid is that it is relatively easy to synthesize. Additionally, 1-[(1R)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, 1-[(1R)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid is relatively non-toxic and has low potential for causing adverse reactions. However, 1-[(1R)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid is not soluble in water and can be difficult to dissolve in organic solvents. Additionally, 1-[(1R)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid can be difficult to purify, as it can be contaminated with other compounds.

Future Directions

Given the potential applications of 1-[(1R)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid, there are a number of potential future directions for research. These include further investigation of the mechanisms of action of 1-[(1R)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid, as well as the development of new methods for synthesizing and purifying 1-[(1R)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid. Additionally, further research into the potential applications of 1-[(1R)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid in drug delivery, drug targeting, and drug metabolism is warranted. Additionally, further research into the potential therapeutic effects of 1-[(1R)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid is needed. Finally, further research into the safety and toxicity of 1-[(1R)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid is needed in order to ensure its safe and effective use.

Synthesis Methods

1-[(1R)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid can be synthesized by the reaction of 1-(1R)-1-amino-2-hydroxyethyl]cyclopropan-1-ol with trifluoroacetic anhydride. The reaction is conducted in the presence of a catalyst such as triethylamine or pyridine. The reaction is carried out in a solvent such as acetonitrile, dimethylformamide, or dimethyl sulfoxide. The reaction is typically carried out at room temperature, but can also be conducted at higher temperatures if necessary. The reaction yields the desired product in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(1R)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": ["Cyclopropanone", "L-serine", "Trifluoroacetic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water"], "Reaction": ["Step 1: Cyclopropanone is reacted with sodium borohydride in ethanol to yield cyclopropanol.", "Step 2: Cyclopropanol is reacted with hydrochloric acid to yield 1-chlorocyclopropane.", "Step 3: 1-chlorocyclopropane is reacted with L-serine in the presence of sodium hydroxide to yield 1-[(1R)-1-amino-2-hydroxyethyl]cyclopropane.", "Step 4: 1-[(1R)-1-amino-2-hydroxyethyl]cyclopropane is reacted with trifluoroacetic acid to yield 1-[(1R)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid."] }

CAS RN

2757961-65-0

Product Name

1-[(1R)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid

Molecular Formula

C7H12F3NO4

Molecular Weight

231.2

Purity

95

Origin of Product

United States

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